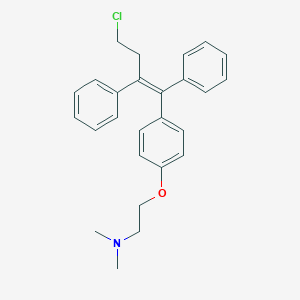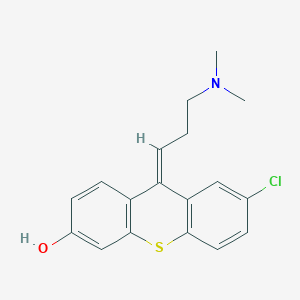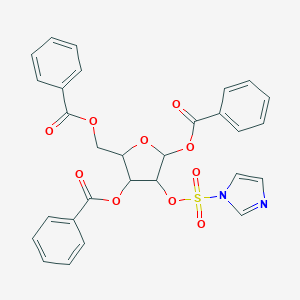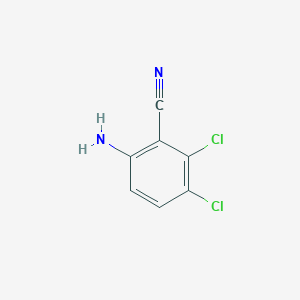
クリスタルポンソー6R
説明
Crystal Ponceau 6R, also known as Acid Red 44, Brilliant Crystal Scarlet, or Crystal Scarlet, is a red azo dye . It is soluble in water and slightly soluble in ethanol . It was used as a food dye, formerly having E number E126 . It is also used in histology, for staining fibrin with the MSB Trichrome stain .
Molecular Structure Analysis
The empirical formula of Crystal Ponceau 6R is C20H12N2Na2O7S2 . Its molecular weight is 502.43 g/mol . The SMILES string representation of its structure is [Na+].[Na+].Oc1ccc2cc(cc(c2c1\N=N\c3cccc4ccccc34)S([O-])(=O)=O)S([O-])(=O)=O .Chemical Reactions Analysis
Crystal Ponceau 6R is known to undergo degradation reactions. For instance, it has been observed that the red coloration of Crystal Ponceau 6R immediately changes to colorless after the addition of an inorganic oxidizing agent like potassium chromate . This is attributed to the highest oxidized form of the dye undergoing a hydrolysis reaction to produce p-hydroquinone .Physical and Chemical Properties Analysis
Crystal Ponceau 6R is a powder that is soluble in water and slightly soluble in ethanol . It has a melting point of over 300 °C . Its maximum absorbance (εmax) is greater than or equal to 300 at 508-512 nm in water .科学的研究の応用
コラーゲン線維と赤血球の染色
クリスタルポンソー6Rは、コラーゲン線維と赤血球の染色に用いられるMSB(マルチウスイエロー-クリスタルスカーレット-メチルブルー)染色法で用いられています . この用途は、組織サンプルにおけるこれらの構造の可視化のために、組織学や病理学で特に役立ちます。
結合組織とフィブリンの染色
This compoundは、コラーゲン線維と赤血球に加えて、結合組織とフィブリンの染色にも用いられます . これにより、これらの組織を顕微鏡下で詳細に調べることができます。
食品および飲料の色素分析
This compoundは、ダイオードアレイ検出器を組み合わせた高速液体クロマトグラフィーによる合成食品および飲料の色素の定量のための基準物質として役立ちます . これは、食品の安全性と品質管理において重要です。
アゾ染料分解研究
This compoundは、大豆ペルオキシダーゼ酵素(SBP)によるアゾ染料分解のメカニズムの詳細な研究のためのモデル化合物として用いられてきました . この研究は、染料で汚染された廃水の処理に効果的な方法の開発に貢献する可能性があります。
血液学
This compoundは、血液学で診断アッセイの製造に使用されています . これは、血液サンプルにおける特定の要素の可視化に役立ち、さまざまな状態の診断を支援します。
組織学
組織学では、this compoundは診断アッセイの製造に使用されています . これは、組織サンプルを染色するために使用され、さまざまな種類の細胞や構造を区別しやすくなります。
作用機序
Target of Action
Crystal Ponceau 6R, also known as Acid Red 44, Brilliant Crystal Scarlet, or Ponceau 6R , is primarily used in histology for staining fibrin and collagen fibers . Therefore, its primary targets are fibrin and collagen, which are key components of connective tissues.
Mode of Action
It is known that the dye binds to fibrin and collagen fibers, resulting in a color change that allows these structures to be visualized under a microscope .
Biochemical Pathways
Its use in staining procedures suggests it may interact with the biochemical pathways involved in the formation and structure of fibrin and collagen .
Pharmacokinetics
It is known to be soluble in water , which may influence its bioavailability and distribution.
Result of Action
The primary result of Crystal Ponceau 6R’s action is the staining of fibrin and collagen fibers, allowing these structures to be visualized under a microscope . This can provide valuable information about the structure and health of connective tissues.
Action Environment
The action of Crystal Ponceau 6R can be influenced by various environmental factors. For example, its solubility in water suggests that the presence of water can affect its distribution and efficacy
生化学分析
Biochemical Properties
Crystal Ponceau 6R plays a significant role in biochemical reactions, particularly in the staining of collagen fibers and erythrocytes . It is mainly used in the MSB staining procedure for the staining of connective tissue and fibrin
Cellular Effects
The cellular effects of Crystal Ponceau 6R are primarily observed in its staining capabilities. It is used to stain fibrin, a protein involved in the clotting of blood, in histological procedures
特性
IUPAC Name |
disodium;7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O7S2.2Na/c23-17-9-8-13-10-14(30(24,25)26)11-18(31(27,28)29)19(13)20(17)22-21-16-7-3-5-12-4-1-2-6-15(12)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGCXLNGEHFIOA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021927 | |
| Record name | Ponceau 6R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2766-77-0 | |
| Record name | C.I. 16250 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ponceau 6R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 6-hydroxy-5-(1-naphthylazo)naphthalene-2,4-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID RED 6A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8UOR0932R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of Crystal Ponceau 6R in a research setting?
A1: Crystal Ponceau 6R is a synthetic dye frequently used as a model pollutant in wastewater treatment studies. Researchers investigate its removal from aqueous solutions using various methods, including coagulation-flocculation with natural organic polymers [, , , ].
Q2: How does Crystal Ponceau 6R interact with natural organic polymers during wastewater treatment?
A2: Crystal Ponceau 6R, being an anionic dye, interacts with natural organic polymers (NOPs) through a combination of mechanisms, including:
- Charge Neutralization: The hydrolyzed products of NOPs can neutralize the negative charges present on the dye molecules [].
- Sweep Flocculation: NOPs can form large flocs that entrap the dye molecules, facilitating their removal from the wastewater [].
- Polymer Adsorption: The dye molecules can adsorb onto the surface of the NOPs, either through physical or chemical interactions [, ].
Q3: Can you elaborate on the kinetics of Crystal Ponceau 6R removal using natural organic polymers?
A3: Research indicates that the coagulation-adsorption kinetics of Crystal Ponceau 6R removal using NOPs often align with the pseudo-second-order model []. This suggests that chemisorption, involving the formation of chemical bonds between the dye and the NOP, is the rate-limiting step in the process [].
Q4: What is the structural characterization of Crystal Ponceau 6R?
A4: Crystal Ponceau 6R, also known as Acid Red 44 or C.I. 16250, possesses a molecular formula of C20H11N2Na3O10S3 and a molecular weight of 604.48 g/mol []. The dye contains three sulfonic acid groups, contributing to its anionic nature and water solubility.
Q5: How does the structure of Crystal Ponceau 6R influence its binding affinity to polycations?
A5: Research involving polycations containing (N,N-dimethyl-2-hydroxypropylene ammonium chloride) units highlights that the binding stability of Crystal Ponceau 6R to these polycations increases with the number of sulfonic acid groups present in the dye molecule [, ]. This suggests a strong influence of electrostatic interactions in the binding process.
Q6: Beyond wastewater treatment, are there other applications where the interaction of Crystal Ponceau 6R with polymers is relevant?
A6: Yes, Crystal Ponceau 6R is also utilized in studies investigating the formation of polyelectrolyte complexes. For instance, it has been employed as a model anionic dye to understand the interactions and complexation behavior with polycations and polyanions, providing insights into the formation and properties of polyelectrolyte complexes [].
Q7: Are there enzymatic methods for degrading Crystal Ponceau 6R?
A7: Yes, research has explored the enzymatic degradation of Crystal Ponceau 6R. One study focused on the use of turnip (Brassica rapa) peroxidase for this purpose, examining the degradation process and its kinetic modeling []. Another study investigated the mechanism of Crystal Ponceau 6R degradation mediated by soybean peroxidase [].
Q8: What are the environmental concerns associated with Crystal Ponceau 6R?
A8: As a synthetic dye commonly used in industrial applications, the release of Crystal Ponceau 6R into the environment, particularly in wastewater, raises concerns about water pollution []. The presence of the dye in water bodies can negatively impact aquatic life and potentially pose risks to human health.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



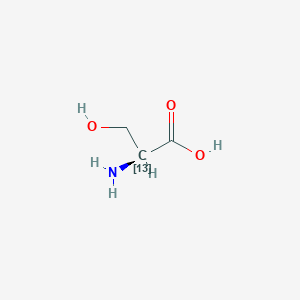
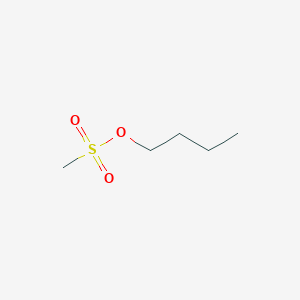

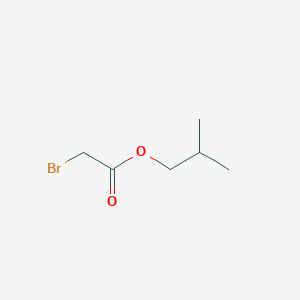

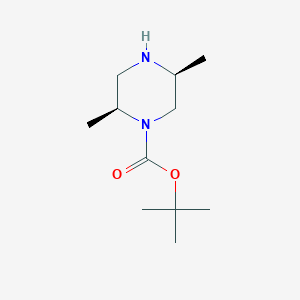
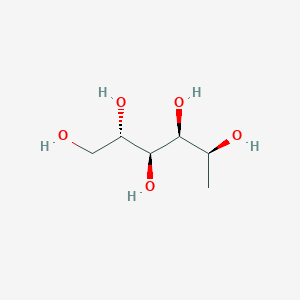
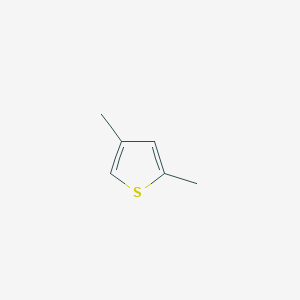
![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)
